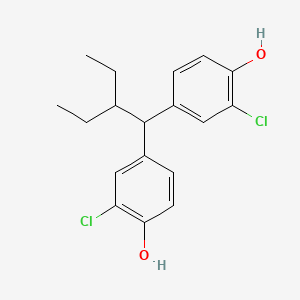
4,4'-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) is an organic compound characterized by its unique structure, which includes two chlorophenol groups attached to a central ethylbutane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) typically involves the reaction of 2-chlorophenol with an appropriate ethylbutane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2-chlorophenol reacts with 2-ethylbutane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.
化学反应分析
Types of Reactions
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Aminophenols or thiophenols, depending on the nucleophile used.
科学研究应用
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of chlorophenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenol groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: Similar structure but with oxygen linkages instead of ethylbutane.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains ethyne linkages and aldehyde groups.
4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde: Features methoxyphenyl groups and ethene linkages.
Uniqueness
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) is unique due to its specific combination of chlorophenol groups and an ethylbutane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
90861-23-7 |
|---|---|
分子式 |
C18H20Cl2O2 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
2-chloro-4-[1-(3-chloro-4-hydroxyphenyl)-2-ethylbutyl]phenol |
InChI |
InChI=1S/C18H20Cl2O2/c1-3-11(4-2)18(12-5-7-16(21)14(19)9-12)13-6-8-17(22)15(20)10-13/h5-11,18,21-22H,3-4H2,1-2H3 |
InChI 键 |
SOEIMWZLWIMMBM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)




![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)



![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
